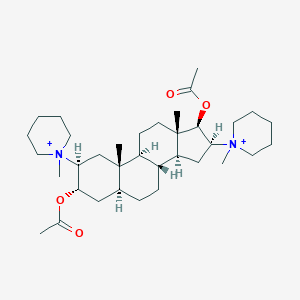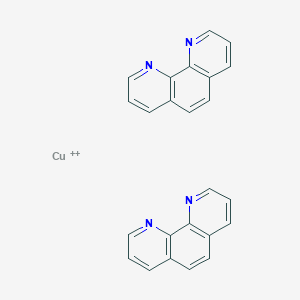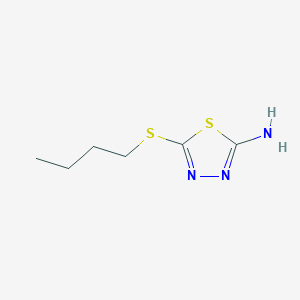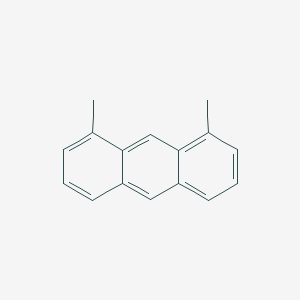
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetophenone under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzothiazole: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylbenzo[d]oxazole: An isosteric compound with an oxygen atom replacing the sulfur atom.
Uniqueness
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Número CAS |
16192-33-9 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clave InChI |
KZRWYPLMYWSJFP-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)


